1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride
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Overview
Description
1-(2,8-diazaspiro[45]decan-8-yl)ethanone;hydrochloride is a chemical compound with a unique spirocyclic structureThe hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in the inhibition of receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 pathways
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it inhibits RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death. By blocking RIPK1 activity, the compound can prevent the activation of necroptosis pathways, thereby offering therapeutic potential in inflammatory diseases . Additionally, it acts as a selective TYK2/JAK1 inhibitor, modulating the expression of related genes and affecting immune cell differentiation .
Comparison with Similar Compounds
Similar Compounds
1-(2,8-Diazaspiro[4.5]dec-2-yl)ethanone: Another spirocyclic compound with similar structural features.
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride: A related compound with a different functional group arrangement.
Uniqueness
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1 and TYK2/JAK1 kinases. This makes it a valuable compound for research in kinase inhibition and therapeutic applications .
Properties
Molecular Formula |
C10H19ClN2O |
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Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10;/h11H,2-8H2,1H3;1H |
InChI Key |
WTMFYLAHNXBRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCNC2)CC1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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